Differentiated Basicity Versus Positional Isomer
The predicted acid dissociation constant (pKa) for 4-ethoxy-2-methylaniline is 5.11 ± 0.10 . In contrast, the predicted pKa for its positional isomer, 2-ethoxy-4-methylaniline, is 4.91 ± 0.10 . This difference of 0.20 pKa units represents a measurable variation in proton affinity, which can affect the compound's behavior in acid-base reactions and its reactivity as a nucleophile under specific pH conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 5.11 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Ethoxy-4-methylaniline: 4.91 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = +0.20 |
| Conditions | Predicted values, likely aqueous at 25°C |
Why This Matters
A difference in pKa influences protonation state and solubility in acidic environments, which can be critical for optimizing reaction yields in syntheses involving acidic workups or in applications like hair dyes where pH is tightly controlled.
